molecular formula C8H10N4 B3148013 2-Hydrazino-4-methyl-1H-benzimidazole CAS No. 63503-83-3

2-Hydrazino-4-methyl-1H-benzimidazole

Cat. No.: B3148013
CAS No.: 63503-83-3
M. Wt: 162.19 g/mol
InChI Key: QCSSNYNZFSNIFZ-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a hydrazino group at the second position and a methyl group at the fourth position .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reduction of 2-nitro-4-methylacetanilide to obtain the desired benzimidazole derivative . Another approach involves the use of microwave-assisted synthesis, which offers higher yields and reduced reaction times .

Industrial Production Methods: Industrial production of 2-Hydrazino-4-methyl-1H-benzimidazole often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts such as zinc or copper can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have significant biological activities .

Scientific Research Applications

2-Hydrazino-4-methyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In cancer therapy, it acts by inhibiting key enzymes involved in cell proliferation. The hydrazino group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity . The compound also interferes with DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

  • 2-Methyl-1H-benzimidazole
  • 2-Hydrazino-1-methyl-1H-benzimidazole
  • 2-Substituted benzimidazoles

Comparison: 2-Hydrazino-4-methyl-1H-benzimidazole is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-1H-benzimidazole, the hydrazino group enhances its reactivity and potential for forming hydrogen bonds, making it more effective in biological applications . The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar benzimidazole derivatives .

Properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSSNYNZFSNIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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